2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(diethylamino)propan-2-yl]acetamide
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Overview
Description
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]ACETAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]ACETAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. The trifluoromethylation of carbon-centered radical intermediates is a crucial step in the synthesis . The bromination and methylation of the pyrazole ring are achieved through electrophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, potentially leading to the modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3,5-bis(trifluoromethyl)aniline
- 2-Bromo-5-trifluoromethylbenzoic acid
- 3-Bromo-5-fluoro-2,4-dimethylaniline
Uniqueness
2-[4-BROMO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-[2-(DIETHYLAMINO)-1-METHYLETHYL]ACETAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C14H22BrF3N4O |
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Molecular Weight |
399.25 g/mol |
IUPAC Name |
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[1-(diethylamino)propan-2-yl]acetamide |
InChI |
InChI=1S/C14H22BrF3N4O/c1-5-21(6-2)7-9(3)19-11(23)8-22-10(4)12(15)13(20-22)14(16,17)18/h9H,5-8H2,1-4H3,(H,19,23) |
InChI Key |
TXVHCACYJLHXBL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)NC(=O)CN1C(=C(C(=N1)C(F)(F)F)Br)C |
Origin of Product |
United States |
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